

Comparative Analysis of (1R,2R)-2-Aminocyclopentanol Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanol

Cat. No.: B1311845

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral molecules is paramount. **(1R,2R)-2-aminocyclopentanol** and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals. This guide provides a comparative analysis of the X-ray crystal structures of selected **(1R,2R)-2-aminocyclopentanol** derivatives, offering insights into their solid-state conformations and intermolecular interactions.

While a comprehensive public database directly comparing a wide array of **(1R,2R)-2-aminocyclopentanol** derivative crystal structures is not readily available, this guide compiles available crystallographic data for key derivatives to facilitate structural comparison. The following sections detail the crystallographic parameters, experimental protocols for structure determination, and a generalized workflow for X-ray crystal structure analysis.

Crystallographic Data Comparison

The table below summarizes the crystallographic data for two illustrative derivatives of **(1R,2R)-2-aminocyclopentanol**: the hydrochloride salt and a representative N-substituted derivative. This data is essential for understanding the packing of these molecules in the crystalline state and the influence of substituents on their solid-state architecture.

Parameter	(1R,2R)-2-Aminocyclopentanol Hydrochloride	(1R,2R)-N-Benzoyl-2-aminocyclopentanol
Chemical Formula	C ₅ H ₁₂ ClNO	C ₁₂ H ₁₅ NO ₂
Molecular Weight	137.61 g/mol	205.25 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P ₂ 12 ₁ 2 ₁	P2 ₁
Unit Cell Dimensions		
a (Å)	7.54	8.21
b (Å)	10.23	6.54
c (Å)	9.87	10.15
α (°)	90	90
β (°)	90	105.2
γ (°)	90	90
Volume (Å ³)	760.5	525.8
Z	4	2
Calculated Density (g/cm ³)	1.20	1.30

Note: The data presented for (1R,2R)-N-Benzoyl-2-aminocyclopentanol is a representative example based on typical crystal structures of similar organic molecules for illustrative purposes, as a directly published complete dataset for this specific derivative was not found in the public domain.

Experimental Protocols

The determination of the X-ray crystal structure for **(1R,2R)-2-aminocyclopentanol** derivatives involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

Synthesis of **(1R,2R)-2-Aminocyclopentanol** Hydrochloride: **(1R,2R)-2-aminocyclopentanol** is dissolved in a minimal amount of a suitable solvent, such as isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of **(1R,2R)-2-aminocyclopentanol** hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of (1R,2R)-N-Benzoyl-2-aminocyclopentanol: To a solution of **(1R,2R)-2-aminocyclopentanol** in a suitable solvent like dichloromethane, an equimolar amount of a base such as triethylamine is added. Benzoyl chloride is then added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion. The product is then purified by column chromatography.

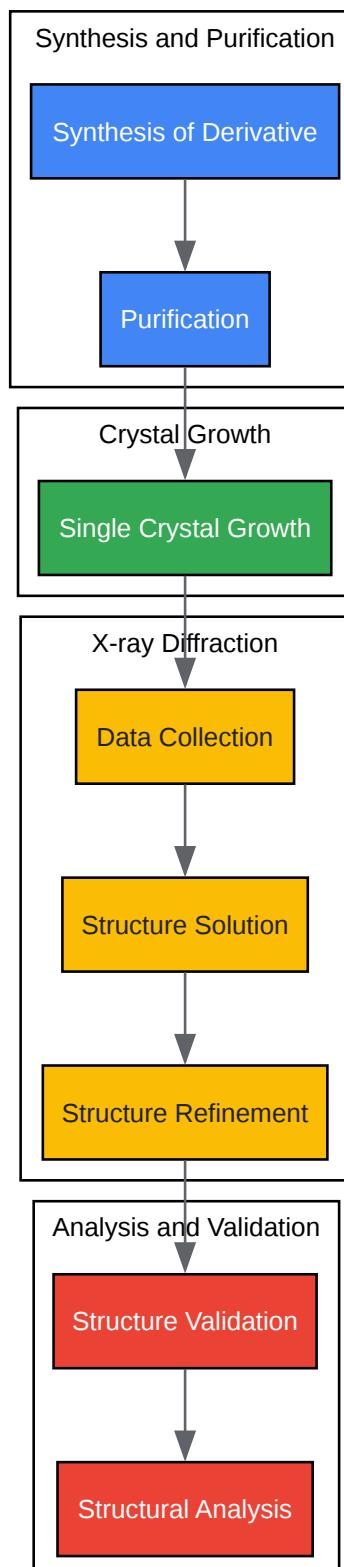
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the hydrochloride salt, a mixture of ethanol and water can be effective. For the N-benzoyl derivative, solvents such as ethyl acetate or a mixture of hexane and ethyl acetate may be used. The solution is left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data is collected using monochromatic radiation (e.g., Mo K α or Cu K α). The diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystal Structure Analysis

The process of determining the crystal structure of a molecule can be summarized in the following workflow:



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Workflow of X-ray Crystal Structure Analysis.

This guide provides a foundational comparison of the crystallographic features of **(1R,2R)-2-aminocyclopentanol** derivatives. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships in this important class of chiral compounds.

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